3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features both pyrimidine and imidazopyrazine moieties
Preparation Methods
The synthesis of 3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of 2-aminopyrimidine with a suitable acylating agent to form an intermediate, which is then cyclized with an imidazole derivative under controlled conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar compounds to 3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine include:
N-((2-aminopyrimidin-5-yl)methyl)-5-(2,6-difluorophenyl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-amine: This compound shares the aminopyrimidine moiety and has shown potential as a kinase inhibitor.
2-Aminopyrimidin-4(3H)-one derivatives: These compounds are known for their antiviral and antitumor activities
Properties
CAS No. |
825630-61-3 |
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Molecular Formula |
C11H11N7 |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
3-(2-aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H11N7/c1-13-9-10-15-6-8(18(10)3-2-14-9)7-4-16-11(12)17-5-7/h2-6H,1H3,(H,13,14)(H2,12,16,17) |
InChI Key |
QXSQMKZLDWVUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CN=C(N=C3)N |
Origin of Product |
United States |
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